molecular formula C12H18N4O3 B1443246 5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1283108-25-7

5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1443246
CAS No.: 1283108-25-7
M. Wt: 266.3 g/mol
InChI Key: KLEOZEZVMSBUEX-UHFFFAOYSA-N
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Description

The compound “5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C12H18N4O3 . It has a molecular weight of 266.30 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 266.30 and a molecular formula of C12H18N4O3 . Other physical and chemical properties like boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

Synthesis and Thermodynamic Analysis

A study by Blokhina et al. (2021) synthesized a novel compound related to the requested chemical, exhibiting potent antimicrobial properties. This study provided detailed insights into the compound's solubility in different solvents and its thermodynamic properties, revealing its potential for diverse industrial and pharmaceutical applications Blokhina et al., 2021.

Antimicrobial and Anti-inflammatory Properties

The research includes the synthesis of derivatives exhibiting antimicrobial and anti-inflammatory activities. For instance, Dong (2010) investigated the anti-inflammatory activity of a synthesized compound, demonstrating its effectiveness through mouse ear swelling tests Dong, 2010.

Antioxidant Evaluation

Gouda (2012) explored the antioxidant properties of pyrazolopyridine derivatives, indicating some compounds' potential to protect DNA from damage, which could have implications for developing therapeutic agents Gouda, 2012.

Hypotensive Activity

Kataev et al. (2014) synthesized oxo- and dioxothietane derivatives, evaluating their hypotensive activity. Some compounds exhibited effects comparable to reference drugs, suggesting potential for hypertension treatment Kataev et al., 2014.

Antiviral and Antibacterial Activities

El-Sayed et al. (2009) and Frolova et al. (2011) have reported on the antiviral and antibacterial activities of newly synthesized compounds, showcasing the potential of these molecules in combating various pathogens El-Sayed et al., 2009; Frolova et al., 2011.

Properties

IUPAC Name

5-[(4-acetylpiperazin-1-yl)methyl]-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-8-10(11(18)14-12(19)13-8)7-15-3-5-16(6-4-15)9(2)17/h3-7H2,1-2H3,(H2,13,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEOZEZVMSBUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CN2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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